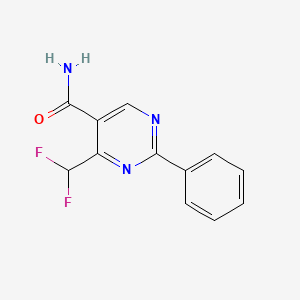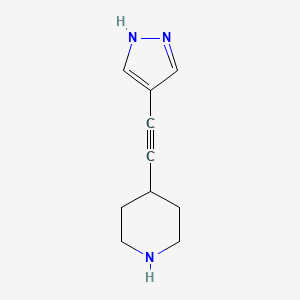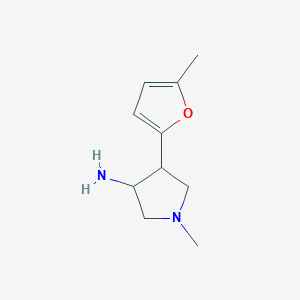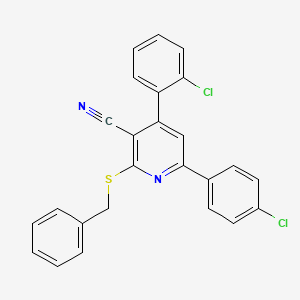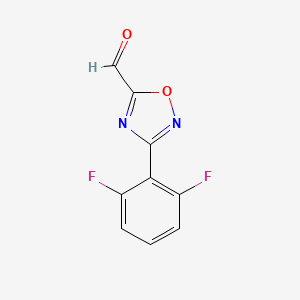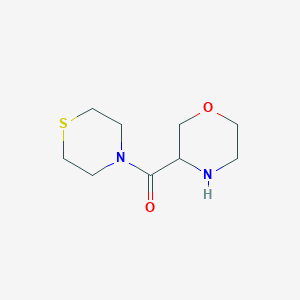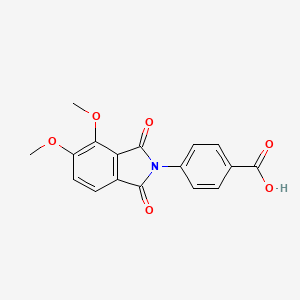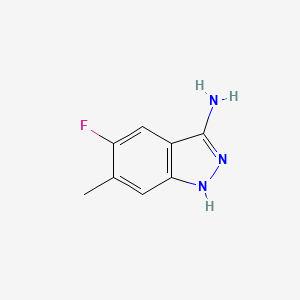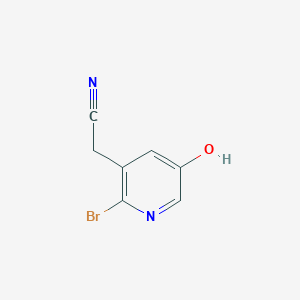
2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile is a chemical compound with the molecular formula C7H5BrN2O and a molecular weight of 213.03 g/mol . It is a versatile compound used in various scientific research fields due to its unique chemical properties. This compound is known for its reactivity and selectivity, making it valuable for researchers and chemists .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile typically involves the reaction of 2-bromopyridine with acetonitrile. The process begins with the reaction of 2-bromopyridine with a suitable base, such as sodium hydroxide, in an organic solvent like acetonitrile. This reaction forms 2-(5-bromo-2-pyridyl)acetone, which is then further reacted with acetonitrile under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes used in laboratory settings. The process involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .
化学反応の分析
Types of Reactions
2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and reduction: The hydroxyl group allows for oxidation and reduction reactions.
Condensation reactions: The nitrile group can participate in condensation reactions with other compounds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an organic solvent.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the hydroxyl group to form different functional groups .
科学的研究の応用
2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.
Biology: Employed in the study of biological pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The hydroxyl and nitrile groups play crucial roles in these interactions, allowing the compound to participate in various chemical reactions .
類似化合物との比較
Similar Compounds
2-(2-Bromopyridin-3-yl)acetonitrile: Similar in structure but lacks the hydroxyl group, which affects its reactivity and applications.
2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile: Another closely related compound with similar properties and applications.
Uniqueness
2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile is unique due to the presence of both the bromine and hydroxyl groups, which provide a combination of reactivity and selectivity not found in many other compounds. This makes it particularly valuable for specific research applications and chemical synthesis .
特性
分子式 |
C7H5BrN2O |
|---|---|
分子量 |
213.03 g/mol |
IUPAC名 |
2-(2-bromo-5-hydroxypyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C7H5BrN2O/c8-7-5(1-2-9)3-6(11)4-10-7/h3-4,11H,1H2 |
InChIキー |
RYWZANHROAZQCT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1CC#N)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


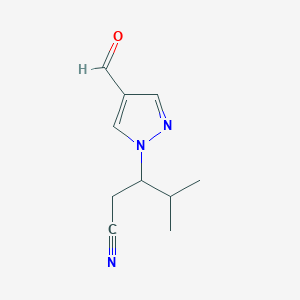
![Methyl [2,3'-bipyridine]-3-carboxylate](/img/structure/B15055659.png)
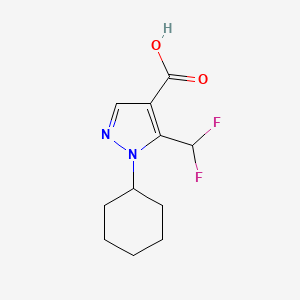
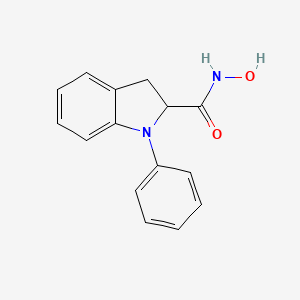
![6-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B15055677.png)
